molecular formula C11H13OP B1583447 3-Methyl-1-phenyl-2-phospholene 1-oxide CAS No. 707-61-9

3-Methyl-1-phenyl-2-phospholene 1-oxide

Cat. No.: B1583447
CAS No.: 707-61-9
M. Wt: 192.19 g/mol
InChI Key: YMKWWHFRGALXLE-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry, the study of organic compounds containing phosphorus, encompasses a vast array of molecules with diverse applications, from pesticides to highly effective insecticides. wikipedia.org Within this field, phosphorus can exist in various oxidation states, with phosphorus(V) compounds like phosphine (B1218219) oxides being a predominant class. wikipedia.org Phosphine oxides, with the general structure R₃P=O, are known for their thermal stability and the highly polar nature of the P=O bond. wikipedia.orgchemeurope.com

Significance of Phospholene 1-Oxides in Synthetic Organophosphorus Chemistry

Phospholene oxides are recognized as crucial starting materials and intermediates in synthetic organophosphorus chemistry. tandfonline.comnih.gov Their value stems from the versatile reactivity of the heterocyclic scaffold, particularly the carbon-carbon double bond within the ring, which can be functionalized through various chemical reactions. nih.gov This adaptability makes them important building blocks for constructing more complex phosphorus-containing molecules. nih.govresearchgate.net The synthesis of phospholene oxides is often a primary step, followed by functionalization to create derivatives with specific, often biological, activities. nih.gov Furthermore, phosphine oxides in general are valuable in synthetic procedures like the Mitsunobu reaction and can serve as crystallization aids or targets for synthesis. nih.gov

Role of Five-Membered P-Heterocycles in Modern Chemistry

Heterocyclic compounds, particularly those with five-membered rings, are cornerstones in medicinal chemistry and drug discovery. nih.govfrontiersin.org The inclusion of heteroatoms like nitrogen, oxygen, sulfur, and phosphorus into a ring structure can enhance polarity, metabolic stability, solubility, and bioavailability. nih.govresearchgate.net These properties are critical for developing effective therapeutic agents. nih.govresearchgate.net

Five-membered P-heterocycles, such as phospholenes and phospholes, are of special interest because the double bond(s) within their structure allows for diverse functionalization. nih.gov These compounds serve as key structural motifs in many clinically effective drugs and are vital in the design of new medicinal molecules. nih.govnih.gov Their ability to act as pharmacophores or be incorporated into larger, biologically active entities underscores their importance in pharmaceutical and agrochemical research. nih.goventegris.com For instance, the synthesis of phospha-sugar pyrimidine (B1678525) nucleosides from phospholene oxides has been explored for their potential as HIV inhibitors. entegris.com

Historical Perspective of 3-Methyl-1-phenyl-2-phospholene 1-oxide Research

Early Discoveries and Seminal Syntheses of Phospholene Oxides

The foundational method for synthesizing phospholene oxides is the McCormack cycloaddition, a key reaction first described in the mid-20th century. tandfonline.comnih.govnih.gov A U.S. Patent granted to W.B. McCormack in 1953 details a process for preparing substituted phosphacyclopentene oxides. nih.gov This reaction typically involves the cycloaddition of a conjugated diene with a phosphonous dihalide, such as dichlorophenylphosphine (B166023). tandfonline.comnih.govorgsyn.org

The synthesis of this compound specifically involves the reaction of dichlorophenylphosphine with isoprene (B109036). orgsyn.org The process first yields an intermediate crystalline adduct, 1,1-dichloro-1-phenyl-3-methyl-1-phospha-3-cyclopentene, which is then hydrolyzed to form the final phospholene oxide product. orgsyn.org While the McCormack cycloaddition is a cornerstone reaction, it can require long reaction times and sometimes results in moderate yields, which has prompted the development of more recent synthetic methods like ring-closing metathesis. nih.govmdpi.com

Evolution of Research Foci on this compound

Initial research on this compound was centered on its fundamental synthesis. orgsyn.org Over time, the focus has shifted significantly towards exploring its diverse applications. Modern research investigates the compound, often referred to as MPPO, primarily as a catalyst and a versatile reactant. entegris.comchemicalbook.comchemdad.comscbt.com

A significant area of study is its use as a catalyst for various organic transformations. It is effective in promoting intramolecular aza-Wittig cyclization reactions and polymerization reactions. chemicalbook.comchemdad.com Specifically, it catalyzes the conversion of aryl isocyanates to carbodiimides and is used in the manufacture of uretonimine-modified MDI, a liquid form of MDI stable at room temperature that simplifies the production of polyurethane products. entegris.comorgsyn.org The compound has also been identified as a suitable ligand for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, Hiyama, and Buchwald-Hartwig reactions. chemicalbook.comsigmaaldrich.com

Another major research direction is its use as a precursor for molecules with potential biological activity. chemicalbook.comchemdad.com It serves as a key reactant in the preparation of phospha sugars and their brominated derivatives, which have been investigated as potential anticancer agents. chemicalbook.comchemdad.comsigmaaldrich.com More recent studies have also delved into the chemical properties of the phospholene oxide ring system itself, such as the isomerization of the double bond from the 3-position to the more thermodynamically stable 2-position. nih.gov

Scope and Research Significance of the Compound

This compound is a hygroscopic, white to cream-colored solid that is soluble in polar solvents. entegris.comchemdad.comechemi.com Its significance in research stems from its multifaceted utility as both a catalyst and a synthetic building block.

The compound's catalytic activity is broad, facilitating the synthesis of carbodiimides, polycarbodiimides, and heterocyclic motifs used in pharmaceuticals and agrochemicals. entegris.com Its role as a ligand in numerous cross-coupling reactions makes it a valuable tool for synthetic organic chemists. sigmaaldrich.com

As a reactant, its primary importance lies in its use for preparing phospha sugars, which have been evaluated for their potential as anticancer agents. chemicalbook.comchemdad.com This positions the compound as a relevant starting material in the field of medicinal chemistry. The body of research demonstrates that this compound is a well-established and versatile chemical with continued relevance in both fundamental and applied chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 707-61-9 chemicalbook.comchemdad.comnist.gov
Molecular Formula C₁₁H₁₃OP chemdad.comnist.gov
Molecular Weight 192.19 g/mol chemdad.comalfa-chemistry.com
Appearance White to yellow/cream adhering crystals or lumps chemicalbook.comchemdad.comechemi.com
Melting Point 58-62 °C echemi.comchemicalbook.com
Boiling Point 150 °C at 0.15 mmHg chemdad.comchemicalbook.com
Density 1.11 ± 0.1 g/cm³ (Predicted) chemdad.comchemicalbook.com
Refractive Index n20/D 1.5707 (lit.) chemicalbook.comchemicalbook.com
Flash Point >230 °F (>113 °C) echemi.comchemicalbook.com
Solubility Soluble in polar solvents chemicalbook.comchemicalbook.com

| IUPAC Name | 4-methyl-1-phenyl-2,3-dihydro-1λ⁵-phosphole 1-oxide | alfa-chemistry.comthermofisher.com |

Table 2: Catalytic Applications of this compound

Reaction Type Description Source(s)
Carbodiimide (B86325) Synthesis Catalyzes the cyclization of isocyanates to form carbodiimides. entegris.comorgsyn.org
Polymerization Used as a catalyst in polymerization reactions. chemicalbook.comchemdad.com
Aza-Wittig Cyclization Catalyst for intramolecular aza-Wittig reactions. chemicalbook.comchemdad.com
Cross-Coupling Reactions Serves as a ligand for various Pd-catalyzed reactions. chemicalbook.comsigmaaldrich.com
Suzuki-Miyaura Coupling For the formation of carbon-carbon bonds. sigmaaldrich.com
Heck Reaction For the substitution of vinylic hydrogens with aryl groups. chemicalbook.comsigmaaldrich.com
Stille Coupling For coupling organotin compounds with organic halides. sigmaaldrich.com
Sonogashira Coupling For coupling terminal alkynes with aryl or vinyl halides. sigmaaldrich.com
Negishi Coupling For coupling organozinc compounds with organic halides. sigmaaldrich.com
Hiyama Coupling For coupling organosilanes with organic halides. chemicalbook.comsigmaaldrich.com

Table 3: Compound Names Mentioned in this Article

Compound Name
1,1-dichloro-1-phenyl-3-methyl-1-phospha-3-cyclopentene
1-chloro-3-methyl-1-phenyl-3-phospholenium chloride
2-phospholene oxide
This compound
3-phospholene oxide
Dichlorophenylphosphine
Isoprene
Phenylphosphine

Versatility as a Building Block in Organic Synthesis

In the field of organic synthesis, this compound is recognized as a valuable synthetic intermediate. Its structure allows it to be a precursor in the formation of more complex molecular architectures. A notable application is its use as a reactant in the preparation of phospha-sugars. sigmaaldrich.comchemdad.comchemicalbook.comfishersci.at These sugar analogs, where a carbon atom in the ring is replaced by a phosphorus atom, are of interest for their potential biological activities. The synthesis involves using the phospholene oxide as a foundational scaffold to build these novel carbohydrate mimics. sigmaaldrich.comfishersci.at

The preparation of these phospha-sugar derivatives often involves multi-step synthetic pathways where the integrity and reactivity of the phospholene oxide ring are crucial. For instance, it is a key reactant for creating phospha-sugar pyrimidine nucleosides, which have been investigated for their potential as inhibitors of HIV. entegris.com The reactivity of the double bond within the phospholene ring, as well as the P=O group, allows for various chemical transformations, making it a versatile tool for synthetic chemists. orgsyn.org

Table 1: Synthetic Applications of this compound

Application Area Product Class Specific Example Reference
Synthetic Intermediate Phospha-sugars Preparation of phospha-sugar derivatives sigmaaldrich.comchemdad.comchemicalbook.comfishersci.at

Importance in Materials Science

The significance of this compound extends into materials science, primarily due to its role in polymerization reactions. chemdad.comchemicalbook.comfishersci.at It is employed in the synthesis of specialized polymers, where its incorporation or catalytic action leads to materials with desirable properties. One of its key applications is in the production of polycarbodiimides. entegris.com The use of the phospholene oxide in this process is advantageous as it avoids the formation of water as a byproduct, leading to a purer final product. entegris.com

Furthermore, it serves as a catalyst in the manufacture of uretonimine-modified methylene (B1212753) diphenyl diisocyanate (MDI). entegris.com This modification results in a liquid form of MDI that is stable at room temperature, simplifying the production process of polyurethane products. entegris.com The resulting unsaturated cyclic phosphine oxides are noted for their high thermal stability (stable to over 300°C), strong hydrogen bond accepting capabilities, and function as excellent solvents for polar materials. orgsyn.orgentegris.com

Table 2: Applications in Materials Science

Application Role of Compound Resulting Product/Benefit Reference
Polyurethane Production Catalyst Uretonimine-modified MDI (room temperature stable liquid) entegris.com
Polycarbodiimide Synthesis Catalyst/Reagent Purer polycarbodiimides (no water byproduct) entegris.com
Polymer Chemistry Catalyst Facilitates various polymerization reactions chemdad.comchemicalbook.comfishersci.at

Relevance in Catalysis

The catalytic activity of this compound is one of its most well-documented attributes. It functions as an effective catalyst in a range of organic transformations. It is particularly known for catalyzing intramolecular aza-Wittig cyclization reactions, which are crucial for synthesizing nitrogen-containing heterocyclic compounds. sigmaaldrich.comchemdad.comchemicalbook.comfishersci.at Additionally, unsaturated cyclic phosphine oxides are active catalysts for the conversion of aryl isocyanates into carbodiimides. orgsyn.org

The compound also serves as a ligand precursor in various transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are fundamental in C-C and C-N bond formation, forming the backbone of many synthetic processes in the pharmaceutical and chemical industries.

Table 3: Catalytic Profile of this compound

Reaction Type Description Reference
Aza-Wittig Cyclization Intramolecular cyclization to form N-heterocycles. sigmaaldrich.comchemdad.comchemicalbook.comfishersci.at
Carbodiimide Formation Conversion of aryl isocyanates to carbodiimides. orgsyn.org
Polymerization Reactions General catalyst for various polymer syntheses. sigmaaldrich.comchemdad.comchemicalbook.comfishersci.at
Buchwald-Hartwig Cross Coupling Formation of carbon-nitrogen bonds. sigmaaldrich.comsigmaaldrich.com
Suzuki-Miyaura Coupling Formation of carbon-carbon bonds. sigmaaldrich.com
Heck Reaction Formation of substituted alkenes. sigmaaldrich.comsigmaaldrich.com
Stille Coupling Formation of carbon-carbon bonds using organotin compounds. sigmaaldrich.com
Sonogashira Coupling Coupling of terminal alkynes with aryl or vinyl halides. sigmaaldrich.com
Negishi Coupling Formation of carbon-carbon bonds using organozinc compounds. sigmaaldrich.com

Emerging Applications in Medicinal Chemistry and Bioactive Compounds

In the realm of medicinal chemistry, this compound is emerging as a key starting material for the synthesis of novel bioactive compounds. chemdad.comfishersci.atlookchem.com Its most prominent role is as a reactant for the preparation of phospha-sugars and their radical bromination derivatives, which are being investigated as potential anticancer agents. sigmaaldrich.comchemdad.comchemicalbook.comfishersci.at The introduction of the phosphorus heterocycle into sugar-like structures can significantly alter their biological properties, leading to new therapeutic candidates.

Beyond oncology, this compound is utilized to create phospha-sugar pyrimidine nucleosides that show potential as inhibitors of the HIV virus. entegris.com The phospholene oxide also catalyzes the cyclization of isocyanates and azides, a reaction that forms heterocyclic motifs commonly found in biologically active molecules used for pharmaceutical and agrochemical applications. entegris.com The exploration of P-heterocyclic derivatives continues to be a valuable area in synthetic organophosphorus chemistry, with five-membered rings like phospholene oxide receiving special attention for their potential in creating biologically active compounds and specialized organocatalysts. nih.gov

Table 4: Medicinal Chemistry and Bioactive Compound Applications

Target Area Application of Compound Investigated For Reference
Oncology Reactant Preparation of phospha-sugars as anticancer agents sigmaaldrich.comchemdad.comchemicalbook.comfishersci.at
Antiviral Reactant Preparation of phospha-sugar pyrimidine nucleosides as HIV inhibitors entegris.com
Drug Discovery Catalyst Synthesis of heterocyclic motifs for pharmaceuticals entegris.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole 1-oxide
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InChI

InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
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InChI Key

YMKWWHFRGALXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CP(=O)(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13OP
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0051497
Record name 2,3-Dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide
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Molecular Weight

192.19 g/mol
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CAS No.

707-61-9
Record name 3-Methyl-1-phenyl-2-phospholene 1-oxide
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Record name 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide
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Record name 1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide
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Ii. Synthetic Methodologies for 3 Methyl 1 Phenyl 2 Phospholene 1 Oxide and Its Derivatives

Advanced and Stereoselective Synthesis

Beyond general synthetic routes, significant research has focused on developing advanced and stereoselective methods for producing phospholene oxides, recognizing their value as chiral building blocks and precursors to important ligands.

Asymmetric Synthesis of Phospholene Oxides

The synthesis of molecules containing a stereogenic phosphorus atom is a key challenge in organic chemistry. researchgate.net Given that 3-Methyl-1-phenyl-2-phospholene 1-oxide and its derivatives possess a chiral phosphorus center, methods for their asymmetric synthesis are highly sought after.

While the direct asymmetric synthesis of this compound is challenging, a major area of research involves the use of chiral phosphine (B1218219) ligands derived from phospholene scaffolds in enantioselective catalysis. nih.govliverpool.ac.uk The inherent chirality of P-stereogenic phospholenes makes them excellent precursors for ligands used in transition-metal-catalyzed reactions. liverpool.ac.uk

For instance, chiral phosphine ligands are instrumental in enantioselective cyclization reactions and C-H activation processes. nih.govcam.ac.uk The development of BINOL-derived cationic phosphonites has enabled the highly enantioselective synthesis of helicenes, demonstrating the power of chiral phosphorus ligands. nih.gov Similarly, helicene-based phosphite (B83602) ligands have been applied in asymmetric hydroformylation and allylic amination. epa.gov These examples underscore a crucial principle: the phospholene oxide framework is a valuable platform for developing ligands that can induce high levels of enantioselectivity in a variety of chemical transformations.

Catalytic Approaches in Phospholene Oxide Synthesis

Catalysis offers efficient and atom-economical pathways for the synthesis and modification of phospholene oxides. These approaches include methods for their formation and subsequent functionalization, such as hydrogenation.

The carbon-carbon double bond within the phospholene ring is susceptible to catalytic hydrogenation. This reaction converts the unsaturated phospholene oxide into its saturated phospholane (B1222863) oxide counterpart. Research has shown that the C=C bond in phospholene moieties can be hydrogenated in the presence of a rhodium catalyst and syngas (a mixture of CO and H₂). researchgate.net This transformation is particularly relevant when phospholene-based compounds are used as ligands in catalytic processes like hydroformylation, where the ligand itself may be slowly reduced under the reaction conditions. researchgate.net

Furthermore, the broader field of phosphine oxide chemistry includes various catalytic reduction methods, often employing silanes, to deoxygenate the P=O bond and regenerate the corresponding phosphine. ru.nlresearchgate.net While distinct from the hydrogenation of the ring's C=C bond, these catalytic redox cycles are an important aspect of modern organophosphorus chemistry. researchgate.net

Green Chemistry Principles in Phospholene Synthesis

The application of green chemistry principles to the synthesis of phospholenes and their derivatives is an emerging area of focus, driven by the need to reduce the environmental impact of chemical processes. These principles encourage the development of synthetic routes that are more efficient, use less hazardous materials, and generate minimal waste. Key tenets of green chemistry relevant to phospholene synthesis include maximizing atom economy, utilizing safer solvents and reagents, improving energy efficiency, and employing catalytic methods.

The traditional and most widely documented method for synthesizing the 3-phospholene oxide core, the McCormack Cycloaddition, provides a useful case study for evaluation against green chemistry metrics. wikipedia.org This reaction typically involves the cycloaddition of a diene, such as isoprene (B109036), with a phosphonous dihalide, like dichlorophenylphosphine (B166023), followed by hydrolysis of the resulting cyclic phosphonium (B103445) salt to yield the phospholene oxide. orgsyn.org

Atom Economy

Safer Solvents and Reagents

The twelve principles of green chemistry advocate for the use of safer solvents and auxiliaries or, ideally, their complete elimination. nih.gov In the established synthesis of this compound, excess isoprene can act as a solvent, and solvents like chloroform (B151607) are often used for extraction. orgsyn.org Chloroform is a hazardous solvent, and its use is being phased out in many industrial processes. Furthermore, the reagent dichlorophenylphosphine is corrosive and moisture-sensitive. A greener approach would involve replacing such hazardous materials with more benign alternatives. Research into sustainable Diels-Alder reactions, a class to which the McCormack cycloaddition belongs, has explored various environmentally friendly solvent systems, including water, bio-derived solvents like glycerol, and deep eutectic solvents, which could potentially be adapted for phospholene synthesis. nih.gov

Energy Efficiency and Reaction Conditions

The traditional McCormack cycloaddition often requires long reaction times, sometimes several days at room temperature, to proceed to completion. orgsyn.org From a green chemistry perspective, this represents a significant energy cost, especially on an industrial scale. Modern techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times, often from days to minutes, leading to substantial energy savings and potentially higher yields. nih.govresearchgate.net Exploring the use of microwave irradiation or other energy-efficient heating methods for phospholene synthesis presents a clear opportunity for green process improvement.

Catalysis

Catalytic processes are preferable to stoichiometric ones as they reduce the amount of waste generated. The development of catalytic versions of cycloaddition reactions is a major goal in green chemistry. nih.govnih.gov While the standard McCormack reaction is stoichiometric, research into catalytic asymmetric cycloadditions in other areas of chemistry showcases the potential for developing more efficient and selective pathways. nih.govyoutube.com A catalytic method for phospholene oxide synthesis would reduce the need for stoichiometric reagents and could lead to milder reaction conditions.

The following table summarizes a comparison between the traditional synthesis and a hypothetical greener pathway based on these principles.

FeatureTraditional McCormack SynthesisHypothetical Greener Synthetic Approach
Reagents Dichlorophenylphosphine (hazardous), IsopreneLess hazardous phosphorus source, Isoprene
Solvent Excess isoprene, Chloroform for extraction orgsyn.orgBio-based solvents (e.g., glycerol), supercritical CO2, or solvent-free conditions nih.gov
Atom Economy Moderate, due to hydrolysis step generating HCl waste orgsyn.orgHigh, potentially approaching 100% with a direct catalytic cycloaddition
Energy Use High (long reaction times, e.g., 5-7 days) orgsyn.orgLow (reduced reaction times via microwave-assistance or catalysis) researchgate.net
Process Stoichiometric reaction followed by hydrolysis wikipedia.orgCatalytic cycloaddition nih.govnih.gov
Byproducts Hydrochloric acid, neutralized saltsMinimal to none

Iii. Chemical Reactivity and Transformation of 3 Methyl 1 Phenyl 2 Phospholene 1 Oxide

Reactivity of the Phospholene Ring System

The phospholene ring exhibits reactivity at both its carbon-carbon double bond and the phosphorus atom. The electronic environment of the ring is influenced by the electron-withdrawing nature of the phosphoryl group and the phenyl substituent.

The endocyclic double bond in 3-Methyl-1-phenyl-2-phospholene 1-oxide is a key site for chemical modifications. Its reactivity is analogous to other substituted alkenes, undergoing addition reactions.

This compound serves as a precursor for the synthesis of its radical bromination derivatives. wikipedia.orgsigmaaldrich.com These brominated compounds, such as 2,3-dibromo-3-methyl-1-phenylphospholane 1-oxide, are of interest for their potential applications, including as anticancer agents. wikipedia.orgsigmaaldrich.comorgsyn.org

The reaction typically involves the addition of bromine across the double bond of the phospholene ring. The process can be influenced by catalysts, which can affect the yield and the diastereomeric ratio of the resulting dibromo-phospholane oxides. orgsyn.org A general representation of this reaction is the conversion of 1-phenyl-3-methyl-2-phospholene 1-oxide to 2,3-dibromo-3-methyl-1-phenylphospholane 1-oxide. orgsyn.org

Table 1: Radical Bromination of this compound

ReactantReagentProductReference
This compoundBromine (Br₂)2,3-Dibromo-3-methyl-1-phenylphospholane 1-oxide orgsyn.org

This transformation highlights the ability of the double bond to undergo addition reactions, a characteristic feature of unsaturated systems.

The phosphorus atom in this compound, being in a pentavalent oxidation state and part of a phosphoryl group, is a center for various chemical transformations, most notably reduction.

The phosphorus atom in this compound is already in a high oxidation state (P(V)). Therefore, further oxidation at the phosphorus center under typical conditions is not expected. While oxidation is a common reaction for converting phosphines (P(III)) to phosphine (B1218219) oxides (P(V)), the reverse reaction, deoxygenation, is more relevant for phosphine oxides. wikipedia.org In some purification procedures, oxidizing agents like hydrogen peroxide are used to remove residual phosphine impurities by converting them to their corresponding oxides, which can then be separated. orgsyn.org However, specific studies detailing the oxidation of the this compound molecule itself are not prevalent in the surveyed literature.

The deoxygenation of the phosphoryl group is a significant reaction of this compound, converting it to the corresponding P(III) phosphine, 3-methyl-1-phenyl-2-phospholene. This reduction is a critical step in catalytic cycles where the phosphine oxide is a byproduct, such as in the Wittig reaction. Various reducing agents, particularly silanes, have been employed for this purpose.

Research has shown that cyclic phosphine oxides can be effectively reduced. For instance, a cyclic 2-phospholene oxide can be converted to the P(III) 2-phospholene with a high yield using hexachlorodisilane (B81481) (Si₂Cl₆). thermofisher.comnih.gov Another study specifically included 3-methyl-1-phenyl-2-phospholene-1-oxide as a substrate in the reduction of various phosphine oxides using polymethylhydrosiloxane (B1170920) (PMHS), a cost-effective and environmentally benign reducing agent. mdpi.com

Studies on the closely related isomer, 3-methyl-1-phenyl-3-phospholene 1-oxide, have demonstrated successful deoxygenation using silanes like phenylsilane (B129415) (PhSiH₃), 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), and PMHS under solvent-free thermal or microwave-assisted conditions. lookchem.comresearchgate.net These findings suggest a general applicability of silane-based reducing agents for the deoxygenation of the phospholene oxide ring system.

Table 2: Reduction of Phospholene Oxides

Phosphine Oxide SubstrateReducing AgentProductConditionsReference
This compoundPolymethylhydrosiloxane (PMHS)3-Methyl-1-phenyl-2-phospholeneNot specified mdpi.com
Cyclic 2-phospholene oxideHexachlorodisilane (Si₂Cl₆)P(III) 2-phospholeneNot specified thermofisher.comnih.gov
3-Methyl-1-phenyl-3-phospholene 1-oxidePhenylsilane (PhSiH₃)3-Methyl-1-phenyl-3-phospholeneSolvent-free, 80°C or MW lookchem.comresearchgate.net
3-Methyl-1-phenyl-3-phospholene 1-oxide1,1,3,3-Tetramethyldisiloxane (TMDS)3-Methyl-1-phenyl-3-phospholeneSolvent-free, 110°C or MW lookchem.comresearchgate.net

The efficiency of these reductions can be influenced by the specific silane (B1218182) used and the reaction conditions, such as temperature and the use of microwave irradiation. lookchem.comresearchgate.net

Reactivity at the Phosphorus Center

Substitution Reactions at Phosphorus

The phosphorus center in this compound is part of a phosphoryl group (P=O), a common substrate in nucleophilic substitution reactions. sapub.org The mechanism of these reactions at a tetracoordinated phosphorus atom can be either a concerted, single-step process with a pentacoordinate transition state or a stepwise mechanism involving a stable trigonal bipyramidal pentacoordinate intermediate. sapub.org The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and solvent conditions. sapub.org

For phosphine oxides like this compound, the P-phenyl bond or the P-C bonds within the ring could potentially be cleaved under specific conditions, although these are generally stable. More common are reactions that involve the P=O bond, such as deoxygenation to the corresponding phosphine, which is often a prelude to its use in catalysis (e.g., Wittig or aza-Wittig reactions). chemdad.com P-stereomutation, or the inversion of the stereochemistry at the phosphorus center, is typically very slow for phosphine oxides but can be accelerated by catalysts like chlorophosphonium salts. rsc.orgresearchgate.net This process may proceed through the formation of oxodiphosphonium P-O-P species. rsc.org

Reactivity towards Nucleophiles and Electrophiles

This compound exhibits reactivity towards both nucleophiles and electrophiles, which underpins its application as a catalyst and a synthetic intermediate.

Reactivity towards Nucleophiles: The compound is reported to be sensitive to aqueous alkaline conditions, suggesting it is susceptible to nucleophilic attack by species like hydroxide (B78521) ions. orgsyn.orgentegris.com This can lead to polymerization or the addition of water. orgsyn.orgentegris.com Its use as a reactant in the preparation of phospha-sugars, which are investigated as potential anticancer agents, involves reactions with various nucleophiles. chemdad.comfishersci.co.uk For example, a key step in such syntheses can be the reaction with sodium azide (B81097) (NaN₃), where the azide anion acts as a nucleophile. entegris.com

Reactivity towards Electrophiles: The phosphoryl oxygen atom is nucleophilic and can react with electrophiles. Protonation of the oxygen under strongly acidic conditions is a key step in the acid-catalyzed isomerization of related phospholene oxides. nih.gov The compound's role as a catalyst, for instance in the conversion of isocyanates to carbodiimides or in polymerization reactions, relies on the P=O group's ability to interact with other reagents. orgsyn.orgentegris.comsigmaaldrich.com In many catalytic cycles, the phosphine oxide is first deoxygenated to the P(III) phosphine, which then acts as the nucleophilic catalyst. The phosphine oxide is regenerated at the end of the cycle.

The compound is utilized as a catalyst or reactant in several named reactions, highlighting its versatile reactivity:

Intramolecular aza-Wittig cyclization reactions chemdad.comthermofisher.com

Polymerization reactions chemdad.comthermofisher.com

Buchwald-Hartwig Cross-Coupling sigmaaldrich.com

Suzuki-Miyaura Coupling sigmaaldrich.com

Heck Reaction sigmaaldrich.com

Sonogashira Coupling sigmaaldrich.com

Isomerization Studies

The isomerization of phospholene oxides is a significant area of study, as it provides a synthetic route to access different isomers. The conversion of 3-phospholene oxides to the thermodynamically more stable 2-phospholene oxides is a key transformation. beilstein-journals.org

Isomerization of 3-Phospholene Oxides to 2-Phospholene Oxides

Research has established several methods for the double bond rearrangement in 1-substituted-3-methyl-3-phospholene oxides to yield the corresponding 2-phospholene oxides. beilstein-journals.orgresearchgate.net These methods include thermal, acid-catalyzed, and chlorophosphonium salt-mediated pathways. beilstein-journals.orgresearchgate.net

The isomerization of 3-phospholene oxides can be induced by heat, though it often results in a mixture of isomers. researchgate.net When 1-phenyl-3-methyl-3-phospholene oxide was heated neat at 200 °C for 24 hours, an equilibrium mixture was formed containing the 2-phospholene oxide and the starting 3-phospholene oxide. nih.gov Attempts to perform the reaction by refluxing in high-boiling solvents like toluene (B28343), DMF, or DMSO were less successful, yielding only a small percentage of the 2-phospholene oxide isomer. nih.govbeilstein-journals.org

Table 1: Thermal Isomerization of 1-phenyl-3-methyl-3-phospholene oxide (1a) to 1-phenyl-3-methyl-2-phospholene oxide (4a)

Condition Temperature Time Ratio of 2-isomer to 3-isomer (4a:1a)
Neat (no solvent) 200 °C 24 h 71:29 nih.gov
Toluene Reflux - Max 4% of 2-isomer nih.govbeilstein-journals.org
DMF Reflux - Max 4% of 2-isomer nih.govbeilstein-journals.org

A more efficient and complete isomerization can be achieved using acid catalysis. Heating 3-phospholene oxides in methanesulfonic acid provides the corresponding 2-phospholene oxides in high yields and isomeric purity. beilstein-journals.orgresearchgate.net The strong acid protonates the phosphoryl oxygen, which significantly shifts the thermodynamic equilibrium to favor the 2-phospholene oxide isomer. nih.gov Quantum chemical calculations have shown that for the protonated species, the isomeric ratio of 2-phospholene oxide to 3-phospholene oxide can exceed 90:10. nih.gov

Table 2: Acid-Catalyzed Isomerization with Methanesulfonic Acid

Substrate (3-phospholene oxide) Product (2-phospholene oxide) Yield Isomeric Ratio (2-isomer:3-isomer)
1-Phenyl-3-methyl-3-phospholene oxide 1-Phenyl-3-methyl-2-phospholene oxide 91% >97:3
1-(p-Tolyl)-3-methyl-3-phospholene oxide 1-(p-Tolyl)-3-methyl-2-phospholene oxide 88% >97:3
1-Ethyl-3-methyl-3-phospholene oxide 1-Ethyl-3-methyl-2-phospholene oxide 85% >97:3

Data sourced from a 2020 study on phospholene oxide isomerization. beilstein-journals.org

An alternative high-yielding method for isomerization involves the formation of cyclic chlorophosphonium salts as intermediates. beilstein-journals.orgresearchgate.net The 3-phospholene oxide is first converted to a 1-chloro-3-methyl-1-phenyl-3-phospholenium chloride. This intermediate can then isomerize to the more stable 2-phospholenium salt, particularly over prolonged reaction times. beilstein-journals.org Subsequent hydrolysis of the resulting 1-chloro-3-methyl-2-phospholenium salt yields the desired 3-methyl-2-phospholene oxide with high isomeric purity. beilstein-journals.org This method has been successfully applied to a range of 1-substituted-3-methyl-3-phospholene oxides. beilstein-journals.org

Table 3: Isomerization via Cyclic Chlorophosphonium Salts and Subsequent Hydrolysis

Substrate (3-phospholene oxide) Product (2-phospholene oxide) Yield Isomeric Ratio (2-isomer:3-isomer)
1-Phenyl-3-methyl-3-phospholene oxide 1-Phenyl-3-methyl-2-phospholene oxide 96% >97:3
1-(p-Tolyl)-3-methyl-3-phospholene oxide 1-(p-Tolyl)-3-methyl-2-phospholene oxide 94% >97:3
1-Ethyl-3-methyl-3-phospholene oxide 1-Ethyl-3-methyl-2-phospholene oxide 71% >97:3

Data sourced from a 2020 study on phospholene oxide isomerization. beilstein-journals.org

Functionalization and Derivatization

The functionalization of this compound is a key strategy for accessing a range of high-value organophosphorus compounds. Its structure serves as a versatile scaffold for creating phospha-sugar analogues, fused heterocyclic systems, and precursors for specialized ligands.

This compound is a valuable reactant in the preparation of phospha sugars, which are sugar analogues where a phosphorus atom replaces the ring oxygen. researchgate.net These compounds are of significant interest for their potential biological activities. Research has demonstrated that derivatives of this phospholene oxide can exhibit anticancer properties. sigmaaldrich.com

One notable transformation involves the radical bromination of this compound to produce dideoxydibromophospha sugar analogues. researchgate.net For instance, the compound 2,3-dibromo-3-methyl-1-phenylphospholane 1-oxide has been synthesized from 1-phenyl-3-methyl-2-phospholene 1-oxide. researchgate.net

Furthermore, the synthesis of deoxy phospha-sugar pyrimidine (B1678525) nucleosides, identified as potential HIV inhibitors, has been achieved starting from this compound. entegris.com The synthetic route involves the transformation of the phospholene oxide into key intermediates, such as bromo-hydroxy and azido (B1232118) derivatives, which are then used to build the final nucleoside structure. entegris.com

Table 1: Synthesis of Phospha Sugar Analogues from this compound entegris.com
StepReactant(s)Reagents/ConditionsProductApplication Note
1This compoundBr₂/H₂O, CHCl₃, rtBromo-hydroxy phospholane (B1222863) oxide intermediateFunctionalization of the phospholene ring
2Bromo-hydroxy phospholane oxide intermediateNaN₃, DMF, 70°CAzido-hydroxy phospholane oxide intermediateIntroduction of nitrogen for nucleoside synthesis
3Azido-hydroxy phospholane oxide intermediateFurther stepsDeoxy phospha-sugar pyrimidine nucleosidesPotential HIV inhibitors entegris.com

The phosphole ring is a significant structural motif in π-conjugated functional molecules, including those fused with polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.org These fused systems are explored for applications in organic electronics and bioimaging. beilstein-journals.org While direct examples of synthesizing fused heterocycles starting from this compound are not prominent in the literature, the general strategies employed for creating phosphorus-containing PAHs often involve the construction of the phosphole ring itself as a key step.

Methods for synthesizing these complex structures include:

Three-component coupling reactions: This approach can build a phosphole ring from components like an arylzinc reagent, an alkyne, and a dichlorophosphine. beilstein-journals.org

Pericyclic reactions: Polyaromatic phospholes can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to generate larger, fused aromatic systems. rsc.org The diene-like character of the phosphole ring is the driving force for this transformation. rsc.org

Annulative dimerization: Palladium-catalyzed dimerization of precursors like phenylene triflates can form partially fused PAHs, which are then fully fused using methods like the Scholl reaction. chemistryviews.org

These synthetic strategies highlight the importance of the phosphole oxide core in constructing larger, π-extended systems. beilstein-journals.org The development of such molecules is driven by the desire to fine-tune their electronic and optical properties for materials science applications. rsc.org

Five-membered phosphorus heterocycles are crucial components in a number of privileged ligands used for transition metal-catalyzed enantioselective transformations, such as DuPhos and BPE. nih.gov this compound serves as a key precursor to P(III) phosphine ligands, which are the active species in catalysis. The conversion from the phosphine oxide (a P(V) species) to the corresponding phosphine (a P(III) species) is achieved through deoxygenation. This reduction is a critical step, and methods have been developed to perform this transformation efficiently, for instance, using oxalyl chloride and hydrogen, which can reduce a 2-phospholene oxide to the 2-phospholene without affecting the double bond. researchgate.net

Once generated, ligands derived from the phospholene scaffold are suitable for a wide array of important cross-coupling reactions that are fundamental to modern organic synthesis. sigmaaldrich.com

Table 2: Cross-Coupling Reactions Utilizing Ligands Derived from the Phospholene Scaffold sigmaaldrich.com
Reaction NameGeneral Transformation
Suzuki-Miyaura CouplingCoupling of an organoboron compound with an organohalide.
Buchwald-Hartwig Cross CouplingFormation of carbon-nitrogen or carbon-oxygen bonds.
Heck ReactionCoupling of an unsaturated halide with an alkene.
Sonogashira CouplingCoupling of a terminal alkyne with an aryl or vinyl halide.
Stille CouplingCoupling of an organotin compound with an organohalide.
Negishi CouplingCoupling of an organozinc compound with an organohalide.
Hiyama CouplingCoupling of an organosilicon compound with an organohalide.

Iv. Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation

The mechanistic aspects of reactions involving 3-methyl-1-phenyl-2-phospholene 1-oxide and its isomers have been a subject of detailed investigation, shedding light on their formation, interconversion, and catalytic activity.

The synthesis of the phospholene oxide ring system is prominently achieved through the McCormack reaction, a [4+2] cycloaddition process. researchgate.net This reaction typically involves the combination of a conjugated diene with a phosphonous dihalide, followed by hydrolysis of the resulting adduct. orgsyn.org For the synthesis of the 3-methyl-1-phenylphospholene oxide isomers, isoprene (B109036) is reacted with dichlorophenylphosphine (B166023). orgsyn.orgresearchgate.net This initial cycloaddition yields a cyclic phospholenium halide intermediate, specifically 1,1-dichloro-1-phenyl-3-methyl-1-phospha-3-cyclopentene, which upon hydrolysis, gives the corresponding phospholene oxide. orgsyn.org

The reaction between phenylphosphonous dichloride and isoprene yields a mixture containing the 2-isomer (this compound) and smaller quantities of the 3-isomer. researchgate.net Conversely, using phenylphosphonous dibromide in the reaction has been shown to produce the isomerically pure 3-isomer. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have characterized the McCormack reaction as a cheletropic process that proceeds in two main steps: the formation of an ionic intermediate followed by its hydrolysis. researchgate.net Investigations into the reaction of 1,3-butadiene (B125203) with dichloromethylphosphine have considered various potential pathways, including a stepwise path with a diradical intermediate and a concerted path. researchgate.net The reaction is a standard procedure for forming phospholene oxides. nih.gov

The interconversion between 3-phospholene oxides and their more thermodynamically stable 2-phospholene oxide isomers has been systematically studied. nih.gov The double bond can be rearranged from the 3-position to the 2-position under various conditions, with the mechanisms elucidated through quantum chemical calculations. researchgate.netnih.gov

Heating 1-phenyl-3-methyl-3-phospholene oxide (the 3-isomer) in the absence of a solvent at 200°C resulted in a 71:29 mixture of the 2-isomer and the starting 3-isomer, respectively, after 24 hours. nih.gov However, attempts to induce isomerization by refluxing in solvents like toluene (B28343), DMF, or DMSO were largely unsuccessful, yielding a maximum of only 4% of the 2-isomer. nih.gov

Acid-catalyzed isomerization provides an effective route. Heating 3-phospholene oxides in methanesulfonic acid successfully yields the corresponding 2-phospholene oxides. researchgate.netnih.gov Another pathway involves the formation of cyclic chlorophosphonium salts. The isomerization of 1-chloro-3-methyl-1-phenyl-3-phospholenium chloride to the corresponding 2-phospholenium salt was observed as a side reaction during other studies, highlighting a potential route for the rearrangement. nih.gov

In contrast, base-mediated isomerization attempts using various organic and inorganic bases (such as triethylamine, n-butyllithium, and sodium hydride) did not result in any significant conversion from the 3-isomer to the 2-isomer. nih.gov

ConditionReagents/MethodOutcome for 1-phenyl-3-methyl-3-phospholene oxideReference
Thermal (Neat)Heating at 200°C for 24h71:29 mixture of 2-isomer and 3-isomer nih.gov
Thermal (Solvent)Reflux in toluene, DMF, or DMSOMaximal 4% conversion to 2-isomer nih.gov
AcidicHeating in methanesulfonic acidFormation of the 2-isomer researchgate.netnih.gov
Via Halophosphonium SaltFormation of cyclic chlorophosphonium saltIsomerization to the 2-phospholenium salt observed nih.gov
BasicVarious organic and inorganic bases (e.g., TEA, n-BuLi)Practically no isomerization observed nih.gov

This compound (MPPO) functions as an effective precatalyst in reactions that rely on a P(III)/P(V) redox cycle. researchgate.netnih.gov The inherent ring strain in the five-membered phospholene ring makes the P=O bond susceptible to deoxygenation, which is a key step in these catalytic processes. nih.gov

One well-documented example is its use in phosphine-catalyzed Wittig reactions. In a base-free approach, MPPO is used as the precatalyst, and a reducing agent such as trimethoxysilane (B1233946) is employed to deoxygenate the phosphine (B1218219) oxide (P=O) to the active phosphine (P(III)) species. researchgate.net This P(III) species then participates in the Wittig reaction. The catalytic cycle is further facilitated by an acid, like benzoic acid, which promotes the reduction of the phosphine oxide. researchgate.net

MPPO also acts as a catalyst in the conversion of aryl isocyanates into carbodiimides. orgsyn.orgentegris.com In this cycle, the phosphine oxide is proposed to be the active catalytic species. The process is believed to involve the phosphine oxide reacting with an isocyanate to form a transient intermediate, which then reacts with a second isocyanate molecule to yield the carbodiimide (B86325) and regenerate the phosphine oxide catalyst, releasing carbon dioxide as a byproduct. entegris.com This catalytic activity is a feature of unsaturated cyclic phosphine oxides. orgsyn.org

Computational Chemistry Applications

Density Functional Theory (DFT) has been a powerful tool for investigating the mechanisms, energetics, and pathways of reactions involving phospholene oxides. researchgate.netnih.gov DFT calculations have been instrumental in elucidating the mechanisms of the double bond migration in the isomerization of 3-phospholene oxides to the more stable 2-phospholene oxides. researchgate.netnih.gov These computational studies provide insight into the transition states and energy barriers associated with the different isomerization pathways (thermal, acidic), explaining the experimental observations. nih.gov

For the McCormack cycloaddition, DFT calculations at the M06-2x/6-311++G(2d,2p) computational level have been applied to study the reaction between 1,3-butadiene and dichloromethylphosphine. researchgate.net Such studies help to compare the energetics of different proposed mechanisms, for instance, a concerted pathway versus a stepwise pathway involving a diradical intermediate, thereby identifying the most probable reaction course. researchgate.net

ReactionComputational MethodFocus of StudyReference
McCormack CycloadditionDFT at M06-2x/6-311++G(2d,2p)Mechanism (concerted vs. stepwise), energetics, and characterization of intermediates. researchgate.net
Isomerization (3- to 2-phospholene oxide)Quantum chemical calculations (DFT)Elucidation of various double bond migration pathway mechanisms. researchgate.netnih.gov

Conceptual DFT provides a framework to quantify and predict the reactivity of molecules through various descriptors. scielo.org.mx For the McCormack reaction, analysis of reactivity indices has been used to understand the electronic roles of the reactants. researchgate.net In the cycloaddition of 1,3-butadiene with dichloromethylphosphine, it was determined that 1,3-butadiene behaves as the nucleophile, while the phosphorus-containing reactant, dichloromethylphosphine, acts as the electrophile. researchgate.net

Global reactivity indices such as molecular hardness and electrophilicity, along with local reactivity indices like Fukui functions, are calculated to rationalize chemical behavior. scielo.org.mx These indices help in identifying the most reactive sites within a molecule and predicting how different molecules will interact, which is fundamental to understanding the selectivity and mechanism of cycloaddition and other reactions involving this compound and its precursors. researchgate.netscielo.org.mx

Density Functional Theory (DFT) Studies on Reaction Energetics and Pathways

Transition State Analysis

Transition state analysis, primarily through quantum chemical calculations like Density Functional Theory (DFT), is a fundamental tool for elucidating the reaction mechanisms involving phospholene oxides. These analyses allow for the mapping of potential energy surfaces, identification of transition state structures, and calculation of activation energies, which collectively determine the feasibility and pathway of a given reaction.

A key area of investigation has been the isomerization of 3-phospholene oxides to the thermodynamically more stable 2-phospholene oxides. nih.gov Computational studies have been employed to understand the different outcomes observed under thermal, acidic, and basic conditions, as well as via the formation of chlorophosphonium salts. nih.gov For instance, in the thermal isomerization of 1-phenyl-3-methyl-3-phospholene oxide to its 2-phospholene isomer, calculations can reveal the high energy barrier that explains why the reaction is often incomplete and requires high temperatures. nih.gov

Similarly, in the synthesis of phospholene oxides via the McCormack cycloaddition, DFT studies at levels like M06-2x/6-311++G(2d,2p) have been used to compare different reaction pathways. researchgate.net These studies analyze concerted versus stepwise mechanisms, which may involve diradical or ionic intermediates, by calculating the energies of the respective transition states. researchgate.net

The principles of transition state analysis can be illustrated by computational studies on related organophosphorus compounds, such as the nucleophilic addition reactions of trivinylphosphine (B117729) oxide (TVPO). mdpi.com In these systems, DFT simulations identify transition state geometries, often involving multi-membered rings. For example, the reaction between TVPO and vinyl magnesium bromide proceeds through a four-membered ring transition state. mdpi.com The analysis provides precise bond lengths and activation energies (Ea), as shown in the table below, which are critical for understanding reaction kinetics. mdpi.com

Table 1: Calculated Activation Energies and Key Bond Distances for a Model Organophosphorus Reaction. mdpi.com
Reaction StepTransition State (TS)Activation Energy (Ea) (kcal/mol)Key Forming/Breaking Bond Distances in TS (Å)
TVPO + VMB → IntermediateTS (4-membered Mg-O-P-C ring)16.76Mg-Cα: 2.328, Cβ-vinyl: 2.684
Monoadduct → Diadduct (TVPO + Piperazine)TS2 (H-bridge)Not specifiedN-Cβ: 1.582, Cα-Cβ: +0.012 elongation vs TS1

This type of analysis provides a quantitative basis for comparing different mechanistic possibilities and understanding how factors like substituents and reagents influence the reaction barrier, thereby guiding synthetic strategies.

Molecular Dynamics Simulations of Phospholene Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov This technique allows for the exploration of conformational landscapes, solvent effects, and the dynamic behavior of molecular systems, which are often inaccessible through experimental means alone. nih.gov While extensive MD simulation studies specifically targeting this compound or closely related phospholene systems are not widely documented in the reviewed literature, the methodology is broadly applied to various chemical systems, and its potential for understanding phospholenes is significant.

An MD simulation of a phospholene system would typically involve the following steps:

System Setup: A model of the phospholene molecule is placed in a simulation box, often filled with a solvent (like water or an organic solvent) to mimic experimental conditions. nih.gov The interactions between all atoms are governed by a 'force field'. researchgate.net

Force Field: A force field is a set of parameters and equations that define the potential energy of the system based on the positions of its atoms. For organophosphorus compounds, force fields like COMPASS II or Universal Force Field (UFF) might be adapted or parameterized. nih.gov

Simulation: The simulation calculates the net force on each atom and uses Newton's laws of motion to predict its movement over a small time step (on the order of femtoseconds). nih.gov By repeating this process millions of times, a trajectory that describes the molecule's motion over nanoseconds or microseconds is generated. nih.gov

From the resulting trajectory, various properties can be analyzed:

Conformational Analysis: MD can reveal the preferred three-dimensional shapes (conformations) of the phospholene ring and the orientation of its substituents. nih.gov It can identify the most stable conformations and the energy barriers between them.

Structural Properties: Radial distribution functions can be calculated to understand the structuring of solvent molecules around the phospholene oxide, particularly around the polar P=O group. researchgate.net

Dynamic Behavior: The simulation can show how the molecule vibrates, rotates, and diffuses in solution. It can also model how the structure changes in response to temperature. nih.govresearchgate.net

For example, MD simulations on poly(phenylene oxide) have been used to study dihedral angle distributions and inter-chain orientations, providing insight into the material's glassy phase. researchgate.net In studies of bioactive peptides, MD simulations are crucial for understanding conformational stability and the ensemble of accessible structures, which relate directly to function. nih.govfu-berlin.de Applying this approach to phospholene oxides could illuminate their dynamic behavior in solution, the flexibility of the five-membered ring, and interactions with other molecules in a mixture, providing a microscopic view that complements static quantum chemical calculations.

V. Catalytic Applications of 3 Methyl 1 Phenyl 2 Phospholene 1 Oxide

Organocatalysis and Redox Cycling

As an organocatalyst, 3-methyl-1-phenyl-2-phospholene 1-oxide is particularly valued for its ability to facilitate reactions without the need for a metal center. Its applications are prominent in reactions involving phosphorus redox cycling and in the synthesis of polymers.

The development of catalytic reactions involving organophosphorus compounds often hinges on the principle of P(III)/P(V) redox cycling. In a typical Wittig reaction, a P(III) phosphine (B1218219) is oxidized to a P(V) phosphine oxide, which is generated as a stoichiometric byproduct. beilstein-journals.orgmasterorganicchemistry.com A key challenge in making such reactions catalytic is the efficient and selective in-situ reduction of the stable P(V) oxide back to the P(III) phosphine to restart the catalytic cycle. beilstein-journals.orgmit.edu

Conversely, in certain aza-Wittig reactions, the P(V) phosphine oxide itself acts as the catalyst. It can react with substrates like isocyanates to generate a reactive iminophosphorane intermediate, and the phosphine oxide is regenerated at the end of the cycle, allowing it to participate directly in subsequent catalytic turnovers. beilstein-journals.orgacs.org This approach bypasses the need for a stoichiometric phosphine reagent and the subsequent problematic reduction of its oxide. escholarship.org The development of enantioselective reactions controlled by P(III)/P(V)=O redox catalysis represents a significant advancement in this field, enabling the synthesis of chiral molecules with high efficiency. thieme-connect.de

This compound is an effective catalyst, particularly for intramolecular aza-Wittig cyclization reactions. thermofisher.comthermofisher.comsigmaaldrich.com This transformation is a powerful method for synthesizing nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and agrochemicals. acs.orgentegris.com

In a phosphine oxide-catalyzed aza-Wittig reaction, the cycle is often initiated by a slow metathesis reaction between the phosphine oxide (like MPPO) and an isocyanate. This step generates a reactive iminophosphorane and carbon dioxide. acs.org The iminophosphorane then undergoes a rapid intramolecular aza-Wittig reaction with a carbonyl group within the same molecule to form a cyclic imine, regenerating the phosphine oxide catalyst. beilstein-journals.orgacs.org This catalytic process has been successfully applied to the synthesis of important heteroaromatic structures, including benzoxazoles and phenanthridines, using low catalyst loadings. acs.org

Table 1: Application of MPPO in Catalytic Aza-Wittig Cyclizations
Reaction TypeRole of MPPOKey SubstrateProduct ClassReference
Intramolecular Aza-Wittig CyclizationOrganocatalystIsocyanatesNitrogen Heterocycles (e.g., Benzoxazoles, Phenanthridines) thermofisher.com, sigmaaldrich.com, acs.org

The catalytic activity of this compound is well-established in the field of polymer chemistry. thermofisher.comthermofisher.comsigmaaldrich.com It is notably used to catalyze the formation of carbodiimides and their subsequent polymerization into polycarbodiimides from isocyanate monomers. entegris.com This process is crucial in the production of specialized polymers and materials.

MPPO's applications in polymerization include:

Manufacture of Uretonimine-Modified MDI: It catalyzes the modification of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the production of polyurethanes. This modification results in a liquid form of MDI that is stable at room temperature, simplifying manufacturing processes. entegris.com

Preparation of Polycarbodiimides: The catalyst facilitates the condensation of isocyanates, such as 4,4'-MDI and toluene (B28343) diisocyanate (TDI), to form polycarbodiimides. A key advantage of this phosphine oxide-catalyzed route is the elimination of carbon dioxide as the only byproduct, leading to a purer polymer product compared to methods that produce water. acs.orgentegris.com

Synthesis of Multiblock Copolymers: MPPO has been shown to facilitate the one-step or two-step synthesis of polyoxyethylene-polyamide multiblock copolymers, resulting in materials with enhanced morphology. entegris.com

Table 2: Polymerization Reactions Catalyzed by MPPO
Polymerization TypeMonomer(s)ProductAdvantage of MPPO CatalysisReference
Uretonimine ModificationMethylene Diphenyl Diisocyanate (MDI)Liquid Uretonimine-Modified MDISimplifies polyurethane production entegris.com
Polycarbodiimide SynthesisAryl Isocyanates (MDI, TDI)PolycarbodiimidesEliminates water as a byproduct, yielding purer product entegris.com
Multiblock CopolymerizationDiisocyanates, Dicarboxylic Acids, Polyoxyethylene GlycolsPolyoxyethylene-Polyamide CopolymersOffers convenient one-step or two-step routes entegris.com

The aza-Wittig reaction is intrinsically linked to the Staudinger reaction, which involves the reaction of a P(III) phosphine with an organic azide (B81097) to produce an iminophosphorane. acs.org While MPPO as a P(V) oxide is used to generate iminophosphoranes from isocyanates, catalytic cycles involving azides typically require a P(III) phosphine that is subsequently oxidized. Developing methods to catalytically reduce the resulting phosphine oxide is a central goal in making the Staudinger-aza-Wittig sequence fully catalytic in the phosphorus species. acs.orgthieme-connect.de Recent advances have demonstrated enantioselective Staudinger–aza-Wittig reactions that operate through P(III)/P(V)=O redox catalysis under mild conditions. thieme-connect.de

Transition Metal Catalysis Ligand Applications

Beyond its role as an organocatalyst, this compound also finds application in transition metal catalysis, primarily as a precursor to the active phosphine ligand.

This compound has been identified as a suitable ligand precursor for a variety of palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While electron-rich, bulky P(III) phosphines are the active ligands in these catalytic cycles, their corresponding phosphine oxides can serve as stable, air-tolerant precursors. researchgate.netpsu.edu The P(V) oxide is likely reduced in situ to the catalytically active P(III) phosphine, which then coordinates to the metal center.

This compound has been cited as suitable for numerous named cross-coupling reactions, highlighting its versatility. sigmaaldrich.com

Ligand in Cross-Coupling Reactions

Buchwald-Hartwig Cross Coupling Reaction
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forges carbon-carbon bonds between organoboron compounds and organohalides. This reaction is valued for its mild conditions and tolerance of a wide array of functional groups. A palladium-phosphine complex is central to the catalytic cycle. The phosphine ligand's steric and electronic properties influence the reaction's efficiency. This compound is identified as a potential precursor for ligands in Suzuki coupling, though specific studies detailing its application and efficacy are sparse. sigmaaldrich.comresearchgate.netsci-hub.seippi.ac.ir

Heck, Stille, Sonogashira, and Negishi Couplings

This group of palladium-catalyzed reactions represents a powerful toolkit for C-C bond formation.

The Heck reaction couples aryl or vinyl halides with alkenes. fishersci.co.uk

The Stille reaction utilizes organotin reagents. entegris.com

The Sonogashira coupling involves the reaction of terminal alkynes with aryl or vinyl halides, typically requiring a copper(I) co-catalyst. ereztech.comorgsyn.orgfigshare.comnih.govnist.gov

The Negishi coupling employs organozinc reagents. researchgate.netnih.gov

In each of these reactions, the phosphine ligand plays an indispensable role in the catalytic cycle. The deoxygenated form of this compound is noted as a suitable ligand for these transformations, but specific research data, including comparative yields or substrate scope, is not detailed in the available literature. sigmaaldrich.comthermofisher.com

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organohalides. researchgate.net A key feature of this reaction is the activation of the organosilane, often with a fluoride (B91410) source or a base. The choice of phosphine ligand can significantly impact the reaction's success. This compound is suggested as a suitable ligand precursor for this coupling, yet detailed experimental findings are not prominently featured in scientific papers. sigmaaldrich.comresearchgate.net

Cross-Coupling Reaction Coupling Partners Typical Catalyst System
Buchwald-Hartwig Aryl Halide/Triflate + AminePd Catalyst + Phosphine Ligand + Base
Suzuki-Miyaura Aryl Halide/Triflate + Organoboron ReagentPd Catalyst + Phosphine Ligand + Base
Heck Aryl/Vinyl Halide + AlkenePd Catalyst + Phosphine Ligand + Base
Stille Aryl/Vinyl Halide + Organotin ReagentPd Catalyst + Phosphine Ligand
Sonogashira Aryl/Vinyl Halide + Terminal AlkynePd Catalyst + Phosphine Ligand + Cu(I) Co-catalyst + Base
Negishi Aryl/Vinyl Halide + Organozinc ReagentPd or Ni Catalyst + Phosphine Ligand
Hiyama Aryl/Vinyl Halide + OrganosilanePd Catalyst + Phosphine Ligand + Activator (e.g., F⁻)

This table provides a general overview of the mentioned coupling reactions for which the phosphine derived from this compound is considered a suitable ligand.

Ligands for Asymmetric Catalysis

Phospholane-based molecules are significant structural motifs in the design of chiral ligands for asymmetric catalysis. The phospholane (B1222863) ring's stereochemistry can create a well-defined chiral environment around a metal center, enabling high enantioselectivity in reactions like asymmetric hydrogenation.

This compound serves as a valuable synthetic precursor for creating more complex, functionalized phospholane derivatives. For instance, research has demonstrated that 1-phenyl-3-methyl-2-phospholene 1-oxide can be converted into dibrominated phospholane oxides, which are considered phospha-sugar analogues. These derivatives, possessing multiple chiral centers, highlight the utility of the phospholene oxide core in building blocks for chiral molecules. While the direct conversion of this compound into a ligand used in a reported asymmetric catalytic reaction is not explicitly detailed, its role as a starting material for chiral phosphorus heterocycles is established.

Vii. Emerging Research Directions and Future Perspectives

Sustainable Chemistry Approaches in Phospholene Research

The principles of green chemistry are becoming more integrated into the synthesis and lifecycle of organophosphorus compounds, including phospholenes. biofueldaily.comsciencedaily.com The goal is to design products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.comcnrs.fr For phosphorus-containing compounds, this is particularly critical as phosphorus is considered a vital raw material with a need for more efficient recycling methods. biofueldaily.com

Research efforts are focused on several key areas:

Greener Synthetic Routes: Developing feasible green chemistry methods for the synthesis of phosphonates and related compounds is a primary objective. biofueldaily.comsciencedaily.com This includes using water as a solvent, which is exemplified by the phosphoric acid–urea reaction system for modifying cellulose, a method that increases reactivity while decreasing degradation. nih.gov

Catalyst Efficiency and Recycling: Emphasis is placed on catalyst immobilization and the use of sustainable metals to avoid expensive and rare elements like palladium. researchgate.net

Degradation and Recovery: A significant challenge lies in the efficient recovery and recycling of phosphonates and phosphorus from waste streams, a research area that is still developing. biofueldaily.comsciencedaily.com

Avoiding Hazardous Reagents: There is a push to find alternatives to hazardous reagents, such as in Wittig chemistry, to avoid the production of stoichiometric amounts of waste like triphenylphosphine (B44618) oxide. researchgate.net

Advanced Materials Applications

The distinct optoelectronic properties of phosphole-based π-conjugated systems make them highly suitable for a range of advanced material applications. nih.gov Their low HOMO-LUMO gap contributes to pronounced luminescence, making them excellent candidates for various technologies. researchgate.net

The incorporation of phosphole units into polymer backbones has led to the development of novel π-conjugated polymers with unique properties. acs.org These polymers are synthesized through methods like palladium complex-catalyzed coupling reactions. acs.org The inclusion of the phosphorus atom allows for the fine-tuning of optical, electronic, and structural properties, expanding their potential beyond that of their all-carbon analogs. researchgate.net

Phosphorus-containing polymers are noted for their good mechanical properties and excellent fire resistance. researchgate.net The versatility in the synthesis of polyphosphoesters allows for the creation of materials like solid polymer electrolytes for safer rechargeable lithium batteries. researchgate.net

Table 1: Properties of a Phosphole-Containing Polymer

Property Value
Isolated Yield 46% acs.org
Emission Peak 470 nm (bluish-green region) acs.org

| Stokes Shift | 162 nm acs.org |

This table presents data for a specific phosphole-containing π-conjugated polymer synthesized via a zirconocene (B1252598) coupling reaction.

Phosphole derivatives are emerging as key materials in the field of OLEDs and optoelectronics. researchgate.netrsc.org Their tunable chemical nature and π-conjugated structure make them promising candidates for electroluminescent materials. nih.gov The properties of these materials, such as their emission spectra, can be significantly affected by the substituents on the phosphole ring. nih.gov

Thiooxophospholes, a class of phosphole derivatives, have been shown to be stable and efficient emitters in OLEDs, leading to high-performance devices. researchgate.netrsc.org In contrast, some other derivatives like gold complexes have been found to be less stable under operating conditions. researchgate.netrsc.org The use of phosphine (B1218219) oxide derivatives as host and electron-transporting materials in phosphorescent OLEDs has resulted in high external quantum efficiencies. rsc.org

To achieve optimal device performance, a multilayer OLED structure is often employed to balance charge injection. researchgate.net This can involve using specific hole-transport and electron-transport layers in conjunction with the phosphole-based emissive layer. researchgate.net

Table 2: OLED Device Configuration

Layer Material Thickness
Anode ITO -
Hole-Transport Layer CuPc 10 nm researchgate.net
α-NPB 50 nm researchgate.net
Emissive Layer Organic Layer 15 nm researchgate.net
Electron-Transport Layer DPVBi 35 nm researchgate.net
BCP 10 nm researchgate.net
Alq3 10 nm researchgate.net

| Cathode | LiF/Al | 1.2 nm/100 nm researchgate.net |

This table details a common multilayer structure for an OLED device using a phosphole-derivative-based organic layer.

The unique electronic characteristics of phospholes, such as their low-lying LUMO levels, make them attractive as n-type organic semiconductor materials. researchgate.netchemrxiv.org Benzo[b]phosphole sulfide (B99878) derivatives, for example, have demonstrated high electron drift mobility and thermal stability, making them suitable for use in organic semiconductor devices. capes.gov.br

In the realm of organic solar cells, phosphole-based π-conjugated systems are being explored as potential components. nih.govresearchgate.net The modification of existing high-performance non-fullerene acceptors, like Y6, by replacing pyrrole (B145914) units with phospholes has been investigated to enhance power conversion efficiencies. chemrxiv.org These modifications can lead to a red-shifted absorption and improved short-circuit current density. chemrxiv.org Thiophene-phosphole copolymers and other donor-π-acceptor dyes containing phospholes have shown initial promising results in organic solar cell applications. nih.gov

Biomedical Applications and Drug Discovery

Phosphorus-containing compounds have a long history in medicine, and new research continues to uncover their therapeutic potential. semanticscholar.org The structural diversity and reactivity of these compounds make them a versatile scaffold for drug design. nih.gov

A significant area of research is the development of phosphole-related compounds as anticancer agents. nih.govnih.gov Studies have shown that phosphinane derivatives, which are six-membered phosphorus heterocycles, exhibit antiproliferative activity against various cancer cell lines, including colon and prostate cancer. nih.gov Some of these compounds have shown greater efficacy than the standard chemotherapy drug cisplatin (B142131) in in-vitro assays. nih.gov

The mechanism of action for these compounds can involve the induction of apoptosis (programmed cell death) in cancer cells. nih.gov For instance, certain phosphinane derivatives have been found to be potent activators of late apoptosis. nih.gov The introduction of coumarin (B35378) moieties onto cyclotriphosphazene (B1200923) structures has also been shown to significantly enhance antitumor activity against breast cancer cell lines. rsc.org

Furthermore, phosphonium (B103445) vindoline (B23647) derivatives have demonstrated low micromolar growth inhibition against a wide range of human tumor cell lines, with some exhibiting nanomolar activity. mdpi.com The phosphonium group is thought to facilitate the passage of the therapeutic molecule through the cell membrane. mdpi.com

Table 3: Anticancer Activity of a Phosphinane Derivative

Cell Line Cancer Type IC50 (µM)
SW480 Colon 7.2 nih.gov
SW620 Colon 7.6 nih.gov
HCT116 Colon >100 nih.gov

| PC3 | Prostate | >100 nih.gov |

This table shows the in-vitro cytotoxicity (IC50 values) of 1-cyclohexylphosphinane-borane complex against various cancer cell lines.

Q & A

Q. What are the established synthetic routes for 3-methyl-1-phenyl-2-phospholene 1-oxide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving phosphorus precursors. For example, in the catalytic Vilsmeier-Haack reaction, it acts as a co-catalyst alongside diethyl bromomalonate (DEBM) and phenylsilane in acetonitrile. Key steps include:

  • Reaction Setup : Use anhydrous solvents (e.g., MeCN, H₂O < 50 ppm) under inert argon atmosphere .
  • Purification : Column chromatography with ethyl acetate/petroleum ether or recrystallization from methanol yields >95% purity (HPLC) .
  • Critical Parameters : Maintain stoichiometric ratios (e.g., 0.15 equiv of the phospholene oxide) to avoid side reactions .

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/³¹P NMR : Identify characteristic peaks for the phospholene ring (δ ~20–25 ppm for ³¹P) and phenyl substituents (δ ~7.2–7.5 ppm for ¹H) .
    • FT-IR : Confirm P=O stretching vibrations at ~1150–1250 cm⁻¹ .
  • X-ray Crystallography : Resolve the bicyclic structure and confirm stereochemistry .

Advanced Research Questions

Q. What contradictions exist in reported reaction yields when using this compound as a catalyst?

Methodological Answer: Discrepancies arise from solvent choice and substrate scope. For example:

  • High Yields (80–90%) : Achieved in deuterated indole syntheses using DEBM and PhSiH₃ in MeCN at room temperature .
  • Lower Yields (50–60%) : Observed with electron-deficient indoles due to reduced nucleophilicity .
    Resolution Strategy : Optimize Lewis acidity by substituting the phenyl group with electron-withdrawing substituents (e.g., nitro groups) to enhance catalytic activity .

Q. How does this compound contribute to anti-leukemic drug discovery?

Methodological Answer: The compound is a precursor to TMPP (2,3,4-tribromo-3-methyl-1-phenylphospholane 1-oxide), which induces G2/M cell cycle arrest in AML cells via:

  • FOXM1 Repression : Reduces transcription of Cyclin B1 and Cdc25B, validated via qPCR and RNA-seq .
  • Mechanistic Validation : Use siRNA knockdowns to confirm FOXM1’s role in TMPP-mediated apoptosis .
    Experimental Design :
  • Treat AML-derived ALDHhi cells with 10 µM TMPP for 48 h.
  • Analyze cell cycle phases via flow cytometry (propidium iodide staining) .

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Apply the PBE0 hybrid functional to calculate HOMO/LUMO energies and electrostatic potential surfaces .
  • Linear Response Analysis : Model the phospholene ring’s polarizability under uniform electron gas conditions .
    Key Findings :
  • The P=O group dominates electron-withdrawing effects (HOMO = −6.2 eV).
  • Substituent effects (e.g., methyl vs. phenyl) alter charge distribution by ~0.3 e⁻ .

Q. How can researchers resolve enantiomers of phospholene oxide derivatives?

Methodological Answer:

  • Chiral Resolution : Use TADDOL derivatives (e.g., (−)-2 or (−)-3) in ethyl acetate/hexane mixtures to form diastereomeric complexes .
  • Crystallography : Analyze resolved enantiomers via single-crystal X-ray diffraction to assign absolute configurations .

Contradictions and Validation

  • Purity Discrepancies : Commercial samples vary from 85% (technical grade) to >95% (research-grade) . Validate via independent HPLC before use.
  • Catalytic Efficiency : Reproduce high-yield protocols (e.g., ) before exploring substrate scope.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.